N-(2-methylcyclohexyl)-1-phenylcyclopentane-1-carboxamide

Lipophilicity CNS drug design Structure-Activity Relationship

N-(2-methylcyclohexyl)-1-phenylcyclopentane-1-carboxamide is a 1‑phenylcyclopentane‑1‑carboxamide derivative belonging to the class of arylcycloalkanecarboxamides. The compound features a cyclopentane core substituted with a phenyl ring and an amide bond linking an N‑(2‑methylcyclohexyl) moiety.

Molecular Formula C19H27NO
Molecular Weight 285.431
CAS No. 1024085-43-5
Cat. No. B2748153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylcyclohexyl)-1-phenylcyclopentane-1-carboxamide
CAS1024085-43-5
Molecular FormulaC19H27NO
Molecular Weight285.431
Structural Identifiers
SMILESCC1CCCCC1NC(=O)C2(CCCC2)C3=CC=CC=C3
InChIInChI=1S/C19H27NO/c1-15-9-5-6-12-17(15)20-18(21)19(13-7-8-14-19)16-10-3-2-4-11-16/h2-4,10-11,15,17H,5-9,12-14H2,1H3,(H,20,21)
InChIKeyRQQBNEAXIOBZGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-methylcyclohexyl)-1-phenylcyclopentane-1-carboxamide (CAS 1024085‑43‑5): Procurement-Relevant Identity and Physicochemical Baseline


N-(2-methylcyclohexyl)-1-phenylcyclopentane-1-carboxamide is a 1‑phenylcyclopentane‑1‑carboxamide derivative belonging to the class of arylcycloalkanecarboxamides. The compound features a cyclopentane core substituted with a phenyl ring and an amide bond linking an N‑(2‑methylcyclohexyl) moiety [1]. This scaffold has been explored in medicinal chemistry for modulation of sigma‑1 receptors and, in related cyclopropane congeners, cannabinoid CB1 receptors [2]. The molecule’s computed logP (4.8) and topological polar surface area (29.1 Ų) place it in a physicochemical space consistent with CNS‑penetrant small molecules, a key consideration in neuroscience‑oriented procurement.

Why Generic Substitution of N-(2-methylcyclohexyl)-1-phenylcyclopentane-1-carboxamide Is Scientifically Unsound


Within the arylcycloalkanecarboxamide series, even minimal structural changes produce quantitatively distinct physicochemical and biological outcomes. Removal of the 2‑methyl substituent on the cyclohexyl ring lowers logP by 0.4 units and reduces molecular weight by 14 Da, altering membrane permeability [1]. Contraction of the cyclopentane core to a cyclopropane ring, as in the N‑(2‑methylcyclohexyl)‑1‑phenylcyclopropane‑1‑carboxamide analog, drastically changes ring strain, conformational preference, and receptor binding (CB1 Ki 230 nM for the cyclopropane analog), precluding direct interchange [2]. The parent ester carbetapentane possesses additional muscarinic activity absent in the amide series, demonstrating that the carboxylic acid derivative choice (amide vs. ester) fundamentally alters selectivity [3]. Therefore, generic substitution within this chemical class is not a scientifically valid procurement strategy.

Quantitative Evidence Matrix for Differentiating N-(2-methylcyclohexyl)-1-phenylcyclopentane-1-carboxamide from Closest Analogs


Elevated Lipophilicity (ΔLogP +0.4) Over N-cyclohexyl Analog Modulates Passive Membrane Permeability

The target compound exhibits a computed XLogP3-AA of 4.8, compared to 4.4 for the N‑cyclohexyl‑1‑phenylcyclopentane‑1‑carboxamide analog, a difference of +0.4 logP units [1]. This increase, attributable to the 2‑methyl group introduction, corresponds to approximately 2.5‑fold higher calculated partition coefficient. The TPSA remains constant at 29.1 Ų in both compounds, indicating that the lipophilicity gain is achieved without altering hydrogen‑bonding potential [1].

Lipophilicity CNS drug design Structure-Activity Relationship

Molecular Weight Increase (+14 Da) Over Des‑methyl Analog Differentiates Passive Diffusion Rate

The target compound has a molecular weight of 285.42 g/mol, compared to 271.4 g/mol for the N‑cyclohexyl analog, a Δ+14.02 Da difference equivalent to the mass of a methylene group [1]. This incremental mass increase, while modest, can reduce passive diffusion rate proportional to the square‑root scaling of diffusion coefficient with molecular weight, yielding an approximately 2.6% slower diffusion rate in isotropic media [1].

Molecular weight Passive diffusion Physicochemical comparator

Topological Polar Surface Area Parity (29.1 Ų) Guarantees Equivalent Hydrogen‑Bonding Capacity vs N‑cyclohexyl Analog

The target compound and its N‑cyclohexyl analog share an identical TPSA of 29.1 Ų [1]. This constancy demonstrates that the addition of the 2‑methyl group does not alter the number or orientation of hydrogen‑bond donors/acceptors (one HBD, one HBA in both molecules). Therefore, the differential properties (logP, MW) are achieved without compromising the hydrogen‑bonding pharmacophore, an important consideration for target engagement consistency.

Topological PSA Hydrogen bonding Molecular descriptor

Cyclopentane Core in Sigma‑1 Selective Series: Class‑Level Selectivity Advantage Over Cyclohexyl and Cyclopropyl Congeners

In the Calderon et al. 1994 structure‑activity study of 1‑phenylcycloalkanecarboxylic acid derivatives, cyclopentane‑ring compounds exhibited sigma‑1 vs sigma‑2 selectivity up to 78‑fold, while ring contraction to cyclopropyl or expansion to cyclohexyl generally reduced selectivity [1]. The target compound retains the cyclopentane core, placing it within the optimal ring‑size window for sigma‑1 selectivity. Quantitative Ki values for the specific target compound are not available in the public domain; however, the class‑level SAR pattern indicates that the cyclopentane ring delivers superior sigma‑1/sigma‑2 discrimination compared to the cyclopropane congener N‑(2‑methylcyclohexyl)‑1‑phenylcyclopropane‑1‑carboxamide, which primarily engages CB1 receptors (Ki 230 nM) rather than sigma sites [2].

Sigma-1 receptor Selectivity Structure-Activity Relationship

Recommended Research and Industrial Application Scenarios for N-(2-methylcyclohexyl)-1-phenylcyclopentane-1-carboxamide Based on Differentiated Evidence


CNS Drug Discovery: Investigating Lipophilicity‑Driven CNS Penetration Using the 2‑Methyl Substituent as a LogP Handle

With an XLogP3-AA of 4.8, this compound is positioned near the upper lipophilicity boundary for CNS drugs. Medicinal chemists can utilize the +0.4 logP differential compared to the N‑cyclohexyl analog to systematically map the impact of methyl installation on brain‑to‑plasma ratio while maintaining constant TPSA (29.1 Ų), as established in Section 3 [1]. This enables clean SAR dissection of passive CNS penetration without confounding changes in hydrogen‑bonding profile.

Sigma-1 Receptor Ligand Development: Exploiting Cyclopentane‑Core Selectivity Over Cannabinoid‑Active Cyclopropane Analogs

The class‑level evidence indicates that the cyclopentane core is optimal for sigma‑1 selectivity (up to 78‑fold vs sigma‑2), whereas the cyclopropane congener shifts activity toward CB1 receptors (Ki 230 nM) [1][2]. Investigators developing sigma‑1‑targeted probes or therapeutics should procure this cyclopentane compound to avoid nuisance CB1 pharmacology, which can confound in vivo behavioral readouts.

Structure-Activity Relationship Studies of Cycloalkyl Ring Substitution on Amide Conformational Restriction

The 2‑methylcyclohexyl substituent introduces a single stereocenter and chair‑flip bias that is absent in the unsubstituted N‑cyclohexyl analog. Researchers can leverage the increased molecular weight (+14 Da) and altered ring conformation of this compound to explore how conformational restriction of the amine terminus affects target binding kinetics and residence time, using the N‑cyclohexyl analog (MW 271.4 g/mol) as a matched comparator, as documented in Section 3 [1].

Fatty Acid Synthase (FAS) Inhibition Screening: Testing Cyclopentanecarboxamide Derivatives Against Boehringer Ingelheim Chemotype

The cyclopentanecarboxamide scaffold is the subject of patent EP2491009B1 claiming fatty acid synthase inhibitors [3]. While the specific 2‑methylcyclohexyl‑substituted compound is not claimed in that patent, its structural proximity to the patented chemotype makes it a valuable tool for probing SAR around the amine substituent space in FAS inhibitor programs, potentially identifying novel intellectual property.

Quote Request

Request a Quote for N-(2-methylcyclohexyl)-1-phenylcyclopentane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.